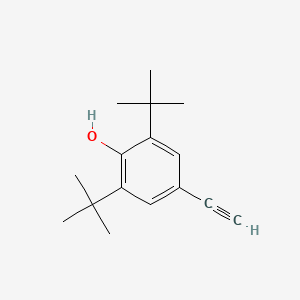

2,6-Ditert-butyl-4-ethynylphenol

説明

Structural Context and Significance of Hindered Phenols with Terminal Alkyne Functionality

2,6-Ditert-butyl-4-ethynylphenol belongs to the class of sterically hindered phenols, which are characterized by bulky substituent groups, typically tert-butyl groups, at the ortho positions to the hydroxyl group. This steric hindrance plays a crucial role in the compound's function as an antioxidant. The bulky groups protect the hydroxyl group, making it less susceptible to unwanted side reactions while still allowing it to donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. nih.govvinatiorganics.com

The incorporation of a terminal alkyne group at the para position introduces a highly versatile functional handle. The carbon-carbon triple bond of the ethynyl (B1212043) group can participate in a variety of chemical transformations, most notably "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). precisepeg.com This dual functionality of a hindered phenol (B47542) and a terminal alkyne within a single molecule makes this compound a valuable building block for creating complex molecules with tailored properties.

Historical Developments in Ethynylphenol Chemistry and Sterically Hindered Phenols

The study of phenols and their derivatives has a long history in organic chemistry, with early work focusing on their isolation from natural sources and their use as antiseptics. The development of industrial-scale synthesis of sulfuric acid in the 18th century and fractional distillation in the 13th century were key milestones that enabled the broader study of organic compounds. murov.info The concept of sterically hindered phenols as antioxidants gained prominence in the mid-20th century with the development of compounds like butylated hydroxytoluene (BHT). chemicalbook.com

Ethynylphenols represent a more recent area of investigation. Early studies focused on the synthesis and reactivity of simple ethynylphenols, exploring the influence of the phenolic hydroxyl group on the reactivity of the alkyne. alfa-chemistry.com The synthesis of more complex derivatives like this compound is a more modern development, driven by the increasing demand for multifunctional molecules in materials science and medicinal chemistry.

Contemporary Research Trends and Future Outlook for this compound Chemistry

Current research on this compound is focused on harnessing its unique combination of properties. Key areas of investigation include:

Polymer Science: Incorporating the molecule into polymer chains to create materials with enhanced thermal stability and antioxidant properties. nih.gov The alkyne group allows for post-polymerization modification via click chemistry, enabling the attachment of other functional groups.

Materials Science: The development of new functional materials, such as resins, adhesives, and plastics, where the compound can act as a key building block or additive. lookchem.com Its antioxidant properties are particularly valuable in preventing the degradation of materials exposed to heat, light, and oxygen. vinatiorganics.com

Medicinal Chemistry: Although still in early stages, the potential of this compound and its derivatives in drug discovery is being explored. The hindered phenol moiety is a known pharmacophore with antioxidant activity, and the alkyne group provides a site for conjugation to other biologically active molecules. lookchem.com

The future of this compound chemistry appears promising. As the demand for advanced materials with tailored properties continues to grow, this versatile molecule is likely to find new and innovative applications. Further research will likely focus on developing more efficient synthetic routes, exploring its reactivity in greater detail, and evaluating its performance in a wider range of applications.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 36384-85-7 | chemicalbook.com |

Structure

3D Structure

特性

CAS番号 |

36384-85-7 |

|---|---|

分子式 |

C16H22O |

分子量 |

230.34 g/mol |

IUPAC名 |

2,6-ditert-butyl-4-ethynylphenol |

InChI |

InChI=1S/C16H22O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h1,9-10,17H,2-7H3 |

InChIキー |

CLAMSHVRPLFYIM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#C |

正規SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2,6 Ditert Butyl 4 Ethynylphenol and Its Derivatives

ortho-Di-tert-butylphenyl Core Construction Strategies

The foundational step in synthesizing the target compound is the creation of the 2,6-di-tert-butylphenol (B90309) scaffold. This is most commonly achieved through the Friedel-Crafts alkylation of phenol (B47542) with isobutene. wikipedia.org While the alkylation of phenols typically favors substitution at the para-position, selective ortho-alkylation is crucial for building the desired core. wikipedia.org

Industrially, this challenge is overcome by using an aluminium phenoxide catalyst, which directs the bulky tert-butyl groups to the positions ortho to the hydroxyl group. wikipedia.orggoogle.com The reaction is generally carried out by treating phenol with two equivalents of isobutene. wikipedia.org The use of a Lewis acid catalyst like the Al³⁺ ion from aluminum phenoxide is essential for achieving high ortho-selectivity. wikipedia.org In the absence of such a catalyst and under conventional Brønsted acid conditions, the main product would be the thermodynamically more stable 2,4-di-tert-butylphenol. wikipedia.org

Alternative methods have been explored to optimize this process, including the use of modified aluminum catalysts such as phenyloxyorthotertbutylphenoxyhydroaluminum acid, which has been shown to increase the yield of 2,6-di-tert-butylphenol to 80% at atmospheric pressure. google.com Research has also focused on improving the synthesis by starting from 2-tert-butylphenol (B146161) and adding the second tert-butyl group using a tris(2-tert-butylphenolate)-aluminium catalyst at low temperatures, which can improve both yield and selectivity.

Introduction of the Ethynyl (B1212043) Group at the para-Position

With the 2,6-di-tert-butylphenol core in hand, the next critical step is the introduction of an ethynyl moiety at the sterically accessible and electronically activated para-position. This is typically accomplished through two main strategies: transition metal-catalyzed cross-coupling reactions on a pre-functionalized phenol or by converting a different functional group at the para-position into an alkyne.

A prerequisite for these methods is the synthesis of a suitable para-substituted 2,6-di-tert-butylphenol.

Synthesis of 4-Bromo-2,6-di-tert-butylphenol (B72302) : This key intermediate for cross-coupling is prepared by the direct bromination of 2,6-di-tert-butylphenol. The reaction involves treating the phenol with bromine in a solvent such as dichloromethane (B109758) at low temperatures (e.g., 0°C) to yield the desired 4-bromo derivative. orgsyn.org

Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde : This aldehyde is the precursor for alternative ethynylation routes. It can be synthesized via formylation of 2,6-di-tert-butylphenol using the Duff reaction, which employs hexamethylenetetramine in a medium like aqueous acetic acid or trifluoroacetic acid. google.commdma.chwikipedia.org The reaction proceeds with formylation occurring at the para position due to the steric hindrance of the ortho positions by the tert-butyl groups. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Protocols for Ethynylation

The most prominent method for introducing the ethynyl group is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. google.com In this context, 4-bromo-2,6-di-tert-butylphenol is coupled with an acetylene (B1199291) source.

The reaction is typically performed using a palladium catalyst (e.g., derived from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or piperidine. google.com To avoid handling gaseous acetylene, a common strategy involves using trimethylsilylacetylene (B32187) (TMSA). The TMS group acts as a protecting group and is subsequently removed in-situ or in a separate step to yield the terminal alkyne. google.com

| Catalyst System | Alkyne Source | Base | Conditions | Reference |

| Pd/Cu | Terminal Alkyne | Amine Base | Anhydrous, Anaerobic | chegg.com |

| Pd(PPh₃)₄, CuCl | Aryl/Alkenyl Triflates | DMF | - | mdma.ch |

| Dipyridylpalladium complex | Aryl Iodides/Bromides | TBAA, Pyrrolidine | NMP or Water | google.com |

| Pd/P(t-Bu)₃ | Aryl Bromides | ZnCl₂ (promoter) | Room Temperature | wikipedia.org |

Alternative Synthetic Routes to 4-Ethynylphenols

Beyond the Sonogashira coupling, other synthetic transformations can be employed to generate the 4-ethynyl group, often starting from 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

Corey-Fuchs Reaction : This two-step protocol transforms an aldehyde into a terminal alkyne. nih.gov The first step involves reacting the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to form a 1,1-dibromoalkene. nih.govsigmaaldrich.com In the second step, treatment of this dibromoalkene with a strong base, such as n-butyllithium, induces elimination and metal-halogen exchange to furnish the terminal alkyne after an aqueous workup. ecu.eduuni.edu

Seyferth-Gilbert Homologation : This method provides a one-carbon homologation of an aldehyde or ketone directly to an alkyne. google.commdma.ch The reaction uses dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) and a strong base like potassium tert-butoxide. orgsyn.orggoogle.com A milder and more widely used variant is the Ohira-Bestmann modification, which generates the reactive phosphonate (B1237965) anion in situ from dimethyl (1-diazo-2-oxopropyl)phosphonate using a weaker base like potassium carbonate, making it suitable for base-sensitive substrates. orgsyn.orggoogle.com

Regioselective Functionalization Approaches

The synthesis of 2,6-di-tert-butyl-4-ethynylphenol is a study in regioselective control. Each step relies on the directing effects of the substituents on the phenol ring.

ortho-Alkylation : The initial Friedel-Crafts alkylation of phenol must be selective for the ortho positions. As discussed, this is achieved by using specific catalysts like aluminum phenoxide that favor kinetic control and direct the bulky tert-butyl groups to the positions adjacent to the hydroxyl group. wikipedia.orgacs.org

para-Functionalization : Once the two ortho positions are blocked by the sterically demanding tert-butyl groups, subsequent electrophilic aromatic substitution is overwhelmingly directed to the para position. The hydroxyl group is a powerful activating group, further enhancing the reactivity at the C4 position. This principle governs the high regioselectivity observed in the para-bromination and para-formylation (Duff reaction) of 2,6-di-tert-butylphenol. orgsyn.orgwikipedia.org

Ethynylation : The introduction of the alkyne via Sonogashira coupling is inherently regioselective as it occurs at the specific site of the pre-installed halogen atom (C4). Similarly, the Corey-Fuchs and Seyferth-Gilbert reactions are not aromatic substitutions but rather transformations of an existing functional group (the aldehyde) at the C4 position.

Protective Group Strategies in Phenolic and Ethynyl Chemistry

In multi-step syntheses involving versatile functional groups like phenols and alkynes, the use of protecting groups is often essential to prevent unwanted side reactions. ambeed.com

Phenolic Protection : The hydroxyl group of a phenol is acidic and can interfere with many reagents, particularly strong bases or organometallics like Grignard or organolithium reagents. orgsyn.org Furthermore, its strong activating effect may need to be attenuated during certain electrophilic reactions. orgsyn.org Common protecting groups for phenols include:

Ethers : Methyl or benzyl (B1604629) ethers are common, though their cleavage can require harsh conditions (e.g., BBr₃ for methyl ethers or hydrogenolysis for benzyl ethers). sigmaaldrich.com

Silyl (B83357) Ethers : Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are frequently used. They are installed using the corresponding silyl chloride and a weak base and are readily removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). google.com

Ethynyl Protection : Terminal alkynes possess an acidic proton that reacts with strong bases and organometallic reagents. This necessitates protection during many synthetic operations.

Trialkylsilyl Groups : The most prevalent protecting groups for terminal alkynes are trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS). google.comsigmaaldrich.com They are typically installed by deprotonating the alkyne with a strong base (e.g., n-BuLi) followed by quenching with a trialkylsilyl chloride. ambeed.com These groups are robust but can be cleaved under mild conditions, such as treatment with potassium carbonate in methanol (B129727) or with a fluoride source like TBAF, regenerating the terminal alkyne. google.comambeed.com This strategy is so common that TMS-acetylene is a frequently used, stable surrogate for acetylene gas in Sonogashira couplings. google.com

Mechanistic Investigations of Chemical Transformations Involving 2,6 Ditert Butyl 4 Ethynylphenol

Elucidation of Reaction Mechanisms for p-Quinopropadiene Formation

The oxidation of 2,6-ditert-butyl-4-ethynylphenol can lead to the formation of p-quinopropadiene derivatives. The mechanism of this transformation is believed to proceed through a phenoxy radical intermediate. The initial step involves the abstraction of the phenolic hydrogen atom to form a 2,6-ditert-butyl-4-ethynylphenoxy radical. This radical species is stabilized by resonance, with spin density delocalized over the aromatic ring and the ethynyl (B1212043) group.

The subsequent steps leading to the p-quinopropadiene are thought to involve dimerization or further oxidation of the phenoxy radical. One proposed pathway involves the coupling of two phenoxy radicals at the para position, followed by rearrangement and elimination to yield the quinopropadiene structure. The bulky tert-butyl groups play a crucial role in directing the regioselectivity of the coupling reaction and in preventing unwanted side reactions. The precise mechanism can be influenced by the choice of oxidizing agent and reaction conditions. For instance, the reaction of 2,6-di-t-butyl-4-methylphenol with t-butyl hydroperoxide results in the formation of 1-methyl-1-t-butylperoxy-3,5-di-t-butylcyclohexadiene-2,5-dione-4, highlighting the formation of quinonoid intermediates. researchgate.net

Phenoxy Radical Generation and Resonance Stabilization

Dehydrogenation Processes Leading to Phenoxy Radicals

The generation of a phenoxy radical from this compound is typically achieved through dehydrogenation of the phenolic hydroxyl group. This process can be initiated by various methods, including chemical oxidation and electrochemical oxidation. Common chemical oxidants include lead dioxide, potassium ferricyanide (B76249), and 2,2-diphenyl-1-picrylhydrazyl (DPPH). For example, the oxidation of similar 2,6-di-tert-butylphenols with peroxy radicals has been shown to produce phenoxy radicals. researchgate.net The reaction of 2,6-di-tert-butyl-4-(4′-nitrophenyl)phenol with potassium ferricyanide in the presence of sodium hydroxide (B78521) generates the corresponding stable phenoxyl radical. nih.gov

The steric hindrance provided by the two tert-butyl groups at the ortho positions is critical for the stability of the resulting phenoxy radical. These bulky groups prevent the radical from undergoing rapid dimerization or other decomposition pathways, thus allowing for its characterization and study. The stability of such radicals is a known phenomenon, with sufficiently sterically encumbered phenoxyl radicals being stable in solution under anaerobic conditions. nih.gov

Spin Density Distribution Analysis and Mesomeric Effects of the Alkyne

Upon formation of the 2,6-ditert-butyl-4-ethynylphenoxy radical, the unpaired electron is not localized on the oxygen atom but is delocalized across the entire molecule through resonance. This delocalization, also known as the mesomeric effect, is significantly influenced by the ethynyl substituent at the para position. The alkyne group, with its π-system, participates in the delocalization of the spin density, which can be investigated using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and computational methods like Density Functional Theory (DFT). nih.govnih.gov

DFT calculations are employed to map the spin density distribution within the radical. nih.govnih.gov These studies reveal that a significant portion of the spin density resides on the oxygen atom, the aromatic ring carbons (particularly the ortho and para positions), and extends to the ethynyl group. The delocalization of the spin density onto the substituent at the para position is a key factor in stabilizing the phenoxy radical. nih.gov This enhanced stability due to resonance through the alkyne moiety influences the subsequent reactivity of the radical.

Table 1: Calculated Spin Densities of Phenoxy Radical Atoms Note: The following table is a representative example based on general findings in the literature for similar phenolic radicals and may not reflect the exact values for 2,6-Ditert-butyl-4-ethynylphenoxy radical. The data is intended to illustrate the concept of spin density distribution.

| Atom/Group | Spin Density (a.u.) |

| Phenolic Oxygen | +0.2 to +0.4 |

| Carbon ortho to -O• | +0.1 to +0.2 |

| Carbon meta to -O• | -0.05 to +0.05 |

| Carbon para to -O• | +0.1 to +0.3 |

| Ethynyl Carbon (α) | +0.05 to +0.15 |

| Ethynyl Carbon (β) | -0.05 to +0.05 |

Organometallic Intermediates in Functionalization Reactions

Reactivity of Lithiated Phenoxide Derivatives

The reaction of this compound with organolithium reagents, such as n-butyllithium, results in the deprotonation of both the phenolic hydroxyl group and the terminal alkyne, leading to the formation of a dilithiated phenoxide derivative. This intermediate is a powerful nucleophile and can participate in a variety of functionalization reactions.

The reactivity of this lithiated species is dictated by the two anionic centers. Reactions with electrophiles can occur at either the phenoxide oxygen or the acetylide carbon. The regioselectivity of these reactions can often be controlled by the choice of electrophile and the reaction conditions. For example, reaction with a soft electrophile might favor attack at the softer acetylide carbon, while a hard electrophile would likely react at the harder phenoxide oxygen. This differential reactivity allows for the selective introduction of functional groups at either the phenolic or the ethynyl position, making it a versatile intermediate in organic synthesis.

Metal-Ligand Cooperativity in Complexation and Catalysis

The this compound framework can act as a ligand in organometallic chemistry, where the interplay between the metal center and the ligand can lead to cooperative effects in complexation and catalysis. The phenolic oxygen and the ethynyl group can both coordinate to a metal center, potentially leading to bidentate or bridging ligation modes.

Metal-ligand cooperativity arises when both the metal and the ligand are actively involved in a chemical transformation, such as the activation of a substrate molecule. For instance, a metal complex of this compound could feature a reaction where the phenolic proton is transferred to a substrate bound to the metal center, a process facilitated by the electronic properties of the metal. The reversible coordination of a similar phenol (B47542), BHT-OH, to a zirconium center followed by a rate-determining proton transfer has been observed, with a kinetic isotope effect (kH/kD) of 4.1. princeton.edu

Furthermore, the redox-active nature of the phenol/phenoxy couple can be exploited in catalysis. The ligand can participate in electron transfer processes, with the phenol acting as an electron donor upon deprotonation and oxidation to the phenoxy radical. This property is utilized in the design of catalytic cycles where the ligand is not merely a spectator but an active participant in the catalytic transformation. The synthesis of complexes with ligands derived from 2,6-di-tert-butylphenol (B90309) has been reported, and their oxidation to the corresponding phenoxyl radicals has been studied by ESR spectroscopy. researchgate.net

Theoretical Insights into Reaction Energetics and Transition States

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical studies focusing on the reaction energetics and transition states of this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, detailed analyses involving the calculation of activation energies, the geometry of transition states, and the energy profiles of reaction pathways for this specific ethynyl-substituted hindered phenol are not present in published research.

Theoretical investigations on analogous, but distinct, sterically hindered phenols offer a glimpse into the types of analyses that could provide valuable insights into the reactivity of this compound. For instance, studies on other derivatives within the 2,6-di-tert-butylphenol class have utilized DFT to explore molecular geometries, electronic properties, and potential reaction pathways.

For example, DFT calculations have been successfully applied to other complex phenol derivatives to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, calculating bond lengths and angles.

Analyze Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic behavior, such as its electron-donating or accepting capabilities. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Predict Spectroscopic Properties: Calculate theoretical vibrational (IR) or electronic (UV-Vis) spectra to complement experimental findings.

In studies of related compounds, such as Schiff bases derived from 3,5-di-tert-butyl-4-hydroxybenzaldehyde, DFT at the B3LYP/6–311G(d,p) level has been used to compare optimized structures with experimental X-ray crystallography data. nih.govnih.gov These studies calculate the HOMO-LUMO energy gap to assess the molecule's stability and reactivity. nih.gov The efficacy of various 2,6-di-tert-butylphenols as antioxidants is often linked to the stability of the phenoxyl radicals formed during oxidation, a property that is heavily influenced by the nature of the substituent at the para-position. nih.gov

Were such theoretical studies to be conducted on this compound, they would likely focus on several key areas:

Homolytic Bond Dissociation Enthalpy (BDE) of the O-H Bond: This is a critical parameter for predicting antioxidant activity. A lower BDE indicates easier donation of the hydrogen atom to scavenge free radicals.

Reaction Pathways of the Ethynyl Group: Theoretical calculations could model the transition states and energetics of reactions involving the triple bond, such as Glaser coupling, Sonogashira coupling, or cycloaddition reactions. This would involve mapping the potential energy surface of the reaction, identifying the transition state structures, and calculating the activation energy barriers.

Oxidation Mechanisms: Modeling the oxidation of the phenol to the corresponding phenoxyl radical and any subsequent reactions would provide insight into its stability and potential for creating novel materials.

Without specific studies on this compound, any discussion of its reaction energetics remains speculative and based on extrapolations from related compounds. The generation of detailed data tables on transition state energies and reaction coordinates is not possible at this time due to the lack of published research in this specific area.

Chemical Transformations and Functionalization Strategies of 2,6 Ditert Butyl 4 Ethynylphenol

Reactions at the Ethynyl (B1212043) Moiety

The terminal alkyne group is a highly versatile functional group that undergoes a variety of chemical transformations, including additions, coupling reactions, and oligomerization.

The oxidation of 4-ethynylphenols can potentially lead to the formation of highly reactive p-quinopropadienes, which are cumulene analogs of quinone methides. While direct synthesis from 2,6-ditert-butyl-4-ethynylphenol is not extensively documented, the formation of related quinone methides from similar hindered phenols is well-established. For instance, the oxidation of butylated hydroxytoluene (BHT) can yield BHT-quinone methide. mdpi.com This transformation suggests that the sterically hindered phenolic core of this compound is predisposed to oxidation to form quinone-like structures. The presence of the ethynyl group would direct the tautomerization to form the extended π-system of a quinopropadiene.

The terminal alkyne of this compound is a prime site for carbon-carbon bond-forming reactions, enabling the construction of larger, more complex molecules.

Coupling Reactions:

Several classic coupling reactions are applicable to terminal alkynes:

Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base to form an unsymmetrical 1,3-diyne. alfa-chemistry.comrsc.orgrsc.org This method is highly effective for creating extended conjugated systems. The reaction is known to be sensitive to the substrates, with phenyl and hydroxyalkyl groups on the alkyne promoting the coupling. alfa-chemistry.com

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for synthesizing substituted alkynes. organic-chemistry.org It provides a direct method to attach various aryl groups to the ethynyl moiety of this compound.

Glaser Coupling: This oxidative homocoupling of terminal alkynes, typically using a copper(I) salt and an oxidant like oxygen, leads to the formation of symmetrical 1,3-diynes. This reaction can be used to dimerize this compound.

Table 1: Key Coupling Reactions of Terminal Alkynes

| Reaction Name | Reactants | Catalyst | Product |

|---|---|---|---|

| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Copper(I) Salt | Unsymmetrical 1,3-Diyne |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium & Copper(I) Salts | Substituted Alkyne |

| Glaser | Terminal Alkyne | Copper(I) Salt | Symmetrical 1,3-Diyne |

Oligomerization:

The polymerization of aromatic compounds containing terminal ethynyl groups, such as diethynylarenes, has been studied for the synthesis of novel polymers with interesting electronic and material properties. nih.gov Transition metal catalysts, including those based on rhodium, are often employed for this purpose. nih.gov It is conceivable that this compound could undergo similar transition metal-catalyzed oligomerization or polymerization to yield novel functional polymers.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized through etherification and esterification reactions, which can be used to modify the solubility and electronic properties of the molecule.

Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. youtube.com This reaction provides a straightforward method to introduce a variety of alkyl groups at the phenolic oxygen.

Esterification: The phenol (B47542) can be acylated using an acid chloride or anhydride (B1165640) in the presence of a base to form an ester. nih.gov This is a common strategy to protect the hydroxyl group or to introduce new functional moieties.

Derivatization of the Aromatic Core

The benzene (B151609) ring of this compound can also be functionalized, primarily through electrophilic aromatic substitution, although the bulky tert-butyl groups sterically hinder the ortho positions.

The primary method for synthesizing substituted aryl derivatives from this compound is through coupling reactions at the ethynyl group, as discussed in section 4.1.2. The Sonogashira coupling, in particular, allows for the direct attachment of a wide range of aryl substituents.

Additionally, direct functionalization of the aromatic ring is possible. The tert-butyl groups are ortho-para directing; however, the ortho positions (2 and 6) are blocked. stackexchange.com Therefore, electrophilic substitution would be directed to the meta positions (3 and 5), although these positions are less activated. The synthesis of 2,6-di-t-butyl-4-mercapto-phenol proceeds through sulfonation of 2,6-di-t-butyl-phenol, demonstrating that electrophilic substitution at the para position is possible, which in the case of the ethynyl-substituted phenol would likely lead to substitution at the meta positions relative to the hydroxyl group. google.com

The entire this compound molecule, which contains the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, can be incorporated into larger molecular structures. This is a key strategy for synthesizing complex molecules that benefit from the antioxidant properties of the hindered phenol group. For example, the synthesis of 2,6-di-tert-butyl-4-methylphenol often proceeds from 2,6-di-tert-butylphenol (B90309) by introducing a hydroxymethyl group at the para position, which is subsequently reduced. Similar strategies can be envisioned where the ethynyl group of this compound is used as a handle to attach the entire hindered phenol unit to other molecules or polymer backbones. For instance, the reaction of 2,6-di-tert-butylphenol with formaldehyde (B43269) and dimethylamine (B145610) yields N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, which can be further reacted.

Cascade and Multi-Component Reactions for Molecular Complexity

The strategic placement of a reactive ethynyl group on the sterically hindered 2,6-di-tert-butylphenol framework opens up possibilities for elegant cascade and multi-component reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular diversity. The unique electronic and steric properties of 2,6-di-tert-butyl-4-ethynylphenol make it an interesting, though challenging, substrate for such transformations.

While specific cascade and multi-component reactions documented for 2,6-di-tert-butyl-4-ethynylphenol itself are not extensively reported in the literature, the reactivity of terminal alkynes and phenols in such reactions is well-established. These precedents provide a strong basis for predicting the potential of 2,6-di-tert-butyl-4-ethynylphenol to participate in analogous transformations.

A prime example of a multi-component reaction applicable to terminal alkynes is the A³ coupling (alkyne-aldehyde-amine) reaction. This powerful one-pot reaction combines an alkyne, an aldehyde, and an amine to produce propargylamines, which are versatile synthetic intermediates. A nickel-based supported catalyst on reduced zwitterionic graphene oxide has been shown to be effective for A³ coupling reactions under green experimental conditions. researchgate.net Although not specifically tested with 2,6-di-tert-butyl-4-ethynylphenol, the reaction's tolerance of various functional groups suggests its potential applicability.

The following table outlines a representative A³ coupling reaction with phenylacetylene (B144264), which serves as a model for the potential reactivity of 2,6-di-tert-butyl-4-ethynylphenol.

Table 1: Representative A³ Coupling Reaction

| Alkyne | Aldehyde | Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | Benzaldehyde | Morpholine | rGO-BPED-PS@NiNPs | γ-Valerolactone | 100 | 3 | High |

Data derived from a study on A³ coupling reactions. researchgate.net

Another important class of multi-component reactions involves the use of terminal alkynes in the synthesis of heterocyclic compounds. For instance, a novel synthetic strategy for preparing polysubstituted pyridines and isoquinolines utilizes a multi-component reaction of arynes, isocyanides, and terminal alkynes. nih.gov By adjusting the reaction conditions, either product can be generated with high chemo- and regioselectivity. The participation of a terminal alkyne in this transformation highlights a potential pathway for incorporating the 2,6-di-tert-butylphenol moiety into complex heterocyclic systems.

Furthermore, borane-catalyzed sequential additions of terminal alkynes to para-substituted phenols have been developed, leading to the formation of ortho-propargylic alkylated phenols bearing congested quaternary carbons. acs.org This type of reaction, if applied to a substrate like 2,6-di-tert-butyl-4-ethynylphenol, could potentially lead to interesting cascade processes where the ethynyl group first participates in a reaction, followed by functionalization at the ortho positions of the phenolic ring.

The Sonogashira cross-coupling reaction, while not strictly a multi-component reaction in its simplest form, can be integrated into one-pot sequences that build molecular complexity. wikipedia.orgorganic-chemistry.org For example, a copper-free Sonogashira coupling can be followed by an intramolecular cyclization to generate complex fused-ring systems. The development of air-stable palladium precatalysts has made these reactions more accessible and tolerant of various functional groups. nih.gov The sterically hindered nature of the 2,6-di-tert-butylphenol moiety would likely influence the efficiency of such reactions, potentially requiring optimized catalyst systems.

Table 2: Potential Multi-Component Reaction Schemes Involving Terminal Alkynes

| Reaction Type | Reactants | Potential Product with this compound | Key Features |

|---|---|---|---|

| A³ Coupling | Aldehyde, Amine | Propargylamine derivative | One-pot synthesis of versatile intermediates. |

| Pyridine (B92270)/Isoquinoline Synthesis | Aryne, Isocyanide | Substituted pyridine or isoquinoline | High chemo- and regioselectivity. nih.gov |

| Borane-catalyzed Alkylation | Phenol | ortho-Propargylic alkylated phenol | Formation of congested quaternary carbons. acs.org |

Advanced Spectroscopic Analysis and Structural Characterization

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying molecules with unpaired electrons, such as the phenoxyl radical derived from 2,6-di-tert-butyl-4-ethynylphenol. The stability of this radical is enhanced by the bulky tert-butyl groups at the ortho positions, which sterically hinder dimerization and other reactions. vinatiorganics.comscholaris.ca

Hyperfine Coupling Analysis for Spin Distribution

The interaction between the unpaired electron and magnetic nuclei (like ¹H) within the radical leads to hyperfine splitting in the ESR spectrum. The magnitude of this splitting, known as the hyperfine coupling constant (HFCC), is directly proportional to the spin density at that nucleus. ubc.ca Analysis of these constants provides a detailed map of the unpaired electron's distribution across the molecule.

For phenoxyl radicals, the spin density is primarily localized on the oxygen atom and delocalized onto the aromatic ring, particularly at the ortho and para positions. scholaris.ca In the case of the 2,6-di-tert-butyl-4-ethynylphenoxyl radical, the ethynyl (B1212043) group at the para position further influences this delocalization. Theoretical calculations, such as those using Density Functional Theory (DFT), can complement experimental ESR data to provide a more comprehensive understanding of the spin distribution. ubc.caresearchgate.net The g-factor, another parameter obtained from ESR, provides information about the electronic environment of the unpaired electron. For phenoxyl radicals, g-factors are typically around 2.004-2.005. researchgate.net

Table 1: Representative Hyperfine Coupling Constants (HFCC) for Phenoxyl Radicals

| Radical Species | Position | HFCC (Gauss) |

|---|---|---|

| 2,4,6-Tri-tert-butylphenoxyl | meta-H | 1.8 |

| 2,6-Di-tert-butyl-4-phenylphenoxyl | meta-H | 1.75 |

Note: Data is illustrative and based on similar phenolic structures. Actual values for the 2,6-di-tert-butyl-4-ethynylphenoxyl radical would require specific experimental determination.

Investigation of Spin-Exchange Interactions in Polyradical Systems

When multiple radical centers are present in a molecule, as in polyradicals derived from the polymerization of 2,6-di-tert-butyl-4-ethynylphenol, spin-exchange interactions can occur. These interactions, which can be either through-bond or through-space, influence the ESR spectrum, leading to changes in line shape and splitting patterns. The strength of this exchange interaction (J) can be determined by analyzing the temperature dependence of the ESR spectrum. This provides valuable insights into the magnetic properties and the spatial arrangement of the radical sites within the polymer.

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of 2,6-di-tert-butyl-4-ethynylphenol and its various derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of the parent compound, characteristic signals include a singlet for the phenolic proton, a singlet for the ethynyl proton, and singlets for the tert-butyl protons. The aromatic protons typically appear as a singlet due to the symmetrical substitution pattern. For derivatives, changes in chemical shifts and coupling constants provide clear evidence of chemical modification. For instance, in silylated derivatives, the appearance of new signals corresponding to the silyl (B83357) group and the disappearance of the ethynyl proton signal would be observed. researchgate.net

¹³C NMR spectroscopy provides complementary information, with distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, and the ethynyl carbons. The chemical shifts of the aromatic carbons are sensitive to the nature of the substituents, providing further structural confirmation. nih.govchemicalbook.com

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for 2,6-Di-tert-butyl-4-substituted Phenols in CDCl₃

| Substituent at C4 | Phenolic OH | Aromatic CH | tert-Butyl CH₃ | Other |

|---|---|---|---|---|

| -CH₃ | ~5.0 | ~7.0 | ~1.4 | -CH₃ ~2.2 |

| -CH₂CH₃ | ~5.0 | ~7.0 | ~1.4 | -CH₂- ~2.5, -CH₃ ~1.2 |

Note: These are approximate values and can vary slightly based on experimental conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying the key functional groups in 2,6-di-tert-butyl-4-ethynylphenol and its derivatives. researchgate.netnih.gov These techniques are complementary, as some vibrations may be more prominent in one type of spectrum than the other. semanticscholar.org

The IR spectrum of 2,6-di-tert-butyl-4-ethynylphenol exhibits characteristic absorption bands. A sharp, non-hydrogen-bonded O-H stretching vibration is typically observed around 3640 cm⁻¹ due to the steric hindrance of the tert-butyl groups. nih.gov A sharp, weak band around 3310 cm⁻¹ corresponds to the ≡C-H stretching of the terminal alkyne, and a band around 2110 cm⁻¹ is characteristic of the C≡C triple bond stretch. The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the C≡C triple bond, which often gives a strong, sharp signal. semanticscholar.org The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum. In polymers derived from this monomer, the disappearance or significant reduction in the intensity of the ethynyl C≡C and ≡C-H stretching bands provides clear evidence of polymerization.

Table 3: Key Vibrational Frequencies (cm⁻¹) for 2,6-Di-tert-butyl-4-ethynylphenol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | ~3640 |

| Ethynyl ≡C-H | Stretching | ~3310 |

| Ethynyl C≡C | Stretching | ~2110 |

| Aromatic C=C | Stretching | 1600-1450 |

X-ray Diffraction Analysis of Crystalline Derivatives and Polymer Structures

For polymeric materials derived from 2,6-di-tert-butyl-4-ethynylphenol, X-ray diffraction can be used to assess the degree of crystallinity. While obtaining single crystals of polymers is often challenging, powder X-ray diffraction (PXRD) can reveal information about the packing and morphology of the polymer chains, distinguishing between amorphous and crystalline domains.

Advanced Mass Spectrometry Techniques for Oligomer and Polymer Analysis

Advanced mass spectrometry techniques are crucial for the characterization of oligomers and polymers formed from 2,6-di-tert-butyl-4-ethynylphenol. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly well-suited for analyzing large molecules. researchgate.netnih.govnih.gov

MALDI-TOF MS can provide information on the molecular weight distribution of the polymer, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), from which the polydispersity index (PDI) can be calculated. sigmaaldrich.comnews-medical.net The high resolution of modern mass spectrometers can even allow for the identification of the repeating monomer unit and the structure of the end groups in oligomeric species. rsc.org Other high-resolution mass spectrometry (HRMS) techniques, such as those coupled with liquid chromatography (LC-MS), can also be employed for the detailed analysis of complex mixtures of oligomers and to gain insights into polymerization mechanisms. semanticscholar.orgproquest.commdpi.comresearchgate.netnih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 2,6-Di-tert-butyl-4-ethynylphenol |

| 2,4,6-Tri-tert-butylphenoxyl |

| 2,6-Di-tert-butyl-4-phenylphenoxyl |

| 2,6-Di-tert-butyl-4-nitrophenoxyl |

| 2,6-Di-tert-butyl-4-methylphenol |

| 2,6-Di-tert-butyl-4-ethylphenol |

| 2,6-Diisobornyl-4-methylphenol |

| 4-Alkoxymethyl-2,6-diisobornylphenols |

| 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol |

| 2,6-Di-tert-butylphenol (B90309) |

| 2,4,6-Tri-tert-butylphenol |

| 2,6-bis(8-quinolylamino)-4-(tert-butyl)phenoxyl |

| 5-(tert-butyl)l-2-oxy-1,3,-bis(1-prenylamino)benzene |

| 2,4-di-tert-butylphenol |

| 4,4'-Methylenebis(2,6-di-tert-butylphenol) |

| Butylated Hydroxytoluene (BHT) |

| Butylated Hydroxyanisole (BHA) |

| Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyphenyl)]methane |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |

| Tannic acid |

| Gallic acid |

| Pyrogallol |

| Syringic acid |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol |

| 2,6-Di-tert-butyl-4-(methoxymethyl)phenol |

| 2,2-Diarylethylamines |

| 2,6-di-tert-butyl-4-(2-((4-chlorophenyl)(methyl)amino)-1-(o-tolyl)ethyl)phenol |

| N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline |

| 2,6-Di-tert-butyl-4-(nitrophenyl)phenoxyl radical |

| 2,6-Di-tert-butyl-4-phenylphenoxyl radical |

| 2,4,6-Tri-tert-butylphenoxyl radical |

Theoretical and Computational Chemistry Studies of 2,6 Ditert Butyl 4 Ethynylphenol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules and their radical counterparts at the atomic level. For 2,6-Ditert-butyl-4-ethynylphenol, these calculations shed light on its antioxidant potential and the nature of its corresponding phenoxyl radical.

Density Functional Theory (DFT) for Molecular and Radical Systems

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and properties of phenolic compounds and their radicals due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are utilized to optimize the geometries of the parent phenol (B47542) and its corresponding phenoxyl radical. researchgate.netnih.gov

These calculations provide key electronic descriptors that are crucial for understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy (EHOMO) is related to the electron-donating ability of the molecule, a key aspect of its antioxidant function, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

For the 2,6-Ditert-butyl-4-ethynylphenoxyl radical, DFT calculations are essential for determining the spin density distribution. This reveals how the unpaired electron is delocalized across the aromatic ring and the substituents. The distribution of spin density is a critical factor in the radical's stability and its subsequent reactions. In related substituted phenoxyl radicals, the spin density is primarily located on the oxygen atom and delocalized onto the ortho and para positions of the phenyl ring.

Table 1: Representative Calculated Electronic Properties of a Substituted 2,6-Ditert-butylphenol Derivative

| Property | Value (a.u.) | Method |

| EHOMO | -0.201 | B3LYP/6-311G(d,p) |

| ELUMO | -0.045 | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 0.1562 | B3LYP/6-311G(d,p) |

Data for (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol. nih.gov

Prediction of Spectroscopic Parameters (e.g., ESR)

Electron Spin Resonance (ESR) spectroscopy is a key experimental technique for studying radical species. Computational methods can predict ESR parameters, such as g-tensors and hyperfine coupling constants (hfccs), which aids in the interpretation of experimental spectra and the characterization of radical structures. nih.gov

For the 2,6-Ditert-butyl-4-ethynylphenoxyl radical, DFT calculations can be employed to predict the isotropic g-value and the hfccs of the magnetic nuclei, primarily the protons of the aromatic ring and potentially the carbon-13 nuclei of the ethynyl (B1212043) group. The g-tensor is sensitive to the electronic environment of the unpaired electron, and its deviation from the free electron g-value (ge ≈ 2.0023) provides information about spin-orbit coupling contributions. nih.gov

A study on a series of polycrystalline 2,6-di-tert-butyl phenoxyl radical derivatives demonstrated that the g-tensors generally exhibit orthorhombic symmetry. nih.gov The hyperfine splittings from para-substituent groups were also resolved in some cases. nih.gov The combination of multifrequency ESR and DFT calculations has been shown to be a powerful tool for the detailed analysis of g-tensors in powder-sample radicals. nih.gov

While specific predicted ESR parameters for the 2,6-Ditert-butyl-4-ethynylphenoxyl radical are not documented, studies on similar phenoxyl radicals provide expected ranges for these values. For example, in the p-methoxyphenoxyl radical, the hyperfine splitting constants are influenced by the electronic nature of the substituent. acs.org It is anticipated that the ethynyl group would similarly modulate the spin distribution and thus the hyperfine coupling constants in the target radical.

Table 2: Illustrative Hyperfine Coupling Constants (in Gauss) for a Related Phenoxyl Radical

| Nucleus | Isotropic hfcc (G) |

| ortho-H | -1.7 |

| meta-H | 0.9 |

| para-OCH3-H | 0.4 |

Illustrative values for p-methoxyphenoxyl radical. Actual values for 2,6-Ditert-butyl-4-ethynylphenoxyl radical would differ.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamics. nih.gov For a molecule like this compound, MD simulations can explore the rotational freedom of the tert-butyl groups and the ethynyl group, as well as the orientation of the hydroxyl group, in different solvent environments.

These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. Understanding the conformational landscape is important as it can influence the molecule's reactivity, packing in the solid state, and interactions with other molecules. A rotational spectroscopy study on the parent 2,6-di-tert-butylphenol (B90309) revealed fine and hyperfine tunneling components in its spectrum, which were attributed to the torsional motion of the hydroxyl group and internal motions within the tert-butyl groups. unibo.it MD simulations can provide a dynamic picture of these motions.

Computational Modeling of Polymerization Mechanisms

The presence of the ethynyl group in this compound suggests its potential to undergo polymerization to form conjugated polymers. Computational modeling can be employed to investigate the plausible mechanisms of this polymerization.

The polymerization of acetylene (B1199291) and its derivatives can proceed through various mechanisms, including those initiated by radicals or transition metal catalysts. nih.gov Theoretical studies on the polymerization of phenylacetylene (B144264), a structurally related monomer, have provided detailed mechanistic insights. For example, DFT studies on the Rh-catalyzed polymerization of phenylacetylene have elucidated the insertion mechanism, regioselectivity, and stereoregularity of the process. researchgate.net

Computational modeling of the polymerization of this compound could explore different reaction pathways, such as radical-initiated or metal-catalyzed polymerization. These models can calculate the activation energies for initiation, propagation, and termination steps, providing a basis for predicting the feasibility of different polymerization routes and the likely structure of the resulting polymer. For instance, a computational study on the inhibition of Ziegler-Natta catalysts by acetylene highlighted the use of DFT to calculate adsorption and activation energies. nih.gov

Structure-Reactivity Correlations for Phenolic Antioxidants (Chemical Aspects)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov For phenolic antioxidants, QSAR models are developed to predict their antioxidant potency based on calculated molecular descriptors.

The antioxidant activity of phenolic compounds is largely governed by their ability to donate a hydrogen atom from the phenolic hydroxyl group to a radical species. nih.gov Key descriptors used in QSAR models for phenolic antioxidants include the bond dissociation enthalpy (BDE) of the O-H bond, ionization potential (IP), and HOMO energy. researchgate.netnih.gov Lower BDE and IP values, and higher HOMO energy, are generally correlated with higher antioxidant activity.

DFT calculations are a primary tool for obtaining these descriptors. For a series of 2,6-di-tert-butylphenols with different para-substituents, QSAR models can be constructed to correlate their antioxidant activity with descriptors that account for the electronic effects of the substituent. The ethynyl group in this compound is expected to influence its antioxidant activity through its electronic properties. A study on the cytotoxicity of substituted phenols, which was correlated with their radical-scavenging activity, employed DFT/B3LYP to calculate BDE and IP. nih.gov

Table 3: Key Descriptors in QSAR Studies of Phenolic Antioxidants

| Descriptor | Definition | Relevance to Antioxidant Activity |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change associated with the homolytic cleavage of the O-H bond. | A lower BDE indicates a weaker O-H bond and easier hydrogen atom donation. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | A lower IP facilitates electron transfer to a radical species. |

| HOMO Energy (EHOMO) | The energy of the Highest Occupied Molecular Orbital. | A higher EHOMO indicates a greater ability to donate electrons. |

Electrochemical Properties and Redox Behavior of 2,6 Ditert Butyl 4 Ethynylphenol and Its Derivatives

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful technique to investigate the redox processes of electroactive species. For sterically hindered phenols like 2,6-ditert-butylphenol derivatives, CV studies typically reveal the oxidation of the phenolic hydroxyl group. acs.org The initial oxidation step involves the transfer of an electron and a proton to form a transient phenoxy radical. The stability of this radical is heavily influenced by the substituents on the aromatic ring.

Chronoamperometry, which measures the current as a function of time at a constant potential, can be used to study the kinetics of the electrochemical reactions and the stability of the generated intermediates. For phenolic compounds, this technique can provide insights into the fate of the phenoxy radical, such as dimerization or further oxidation.

Redox Potentials and Amphoteric Character of p-Quinopropadienes

The oxidation of 4-ethynylphenols can potentially lead to the formation of reactive intermediates known as p-quinopropadienes, which are derivatives of p-quinodimethane. These species are characterized by a cumulene structure. Cumulenes are compounds with three or more consecutive double bonds. wikipedia.org The electrochemical generation and characterization of p-quinodimethanes from 1,4-bis(halogenomethyl)arenes have been accomplished through cathodic reduction. rsc.org

The formal redox potentials (E°) of these quinodimethanes have been determined using cyclic voltammetry. rsc.org These potentials provide a measure of the thermodynamic stability of the species and their tendency to accept or donate electrons. The amphoteric nature of these intermediates, meaning they can act as both an electrophile and a nucleophile, is a key aspect of their chemistry.

The redox potentials for a series of substituted p-quinodimethanes have been a subject of study, revealing the influence of substituents on their electronic properties.

Table 1: Formal Redox Potentials of Selected p-Quinodimethanes

| Compound | E°' / V (vs. SCE) |

|---|---|

| p-Quinodimethane | -0.80 |

| 2,5-Dimethyl-p-quinodimethane | -0.92 |

| 2,5-Dimethoxy-p-quinodimethane | -1.06 |

| Tetracyano-p-quinodimethane | +0.18 |

(Data is illustrative and based on related structures; specific data for p-quinopropadiene derived from 2,6-ditert-butyl-4-ethynylphenol is not available).

Electrochemistry of Phenoxy Radicals and Polyradicals

The initial step in the electrochemical oxidation of this compound is the formation of a sterically hindered phenoxy radical. The two bulky tert-butyl groups in the ortho positions play a crucial role in stabilizing this radical by preventing dimerization at the oxygen atom and sterically shielding the radical center.

The subsequent fate of the phenoxy radical is of great interest. It can undergo further electrochemical or chemical reactions. In the context of polyradicals, if molecules of this compound are linked together, the resulting polymer can be oxidized to form a poly(phenoxy radical). The electrochemical behavior of such polyradicals would exhibit multiple redox waves, corresponding to the successive oxidation of the phenol (B47542) units. The interaction between the radical centers would depend on the nature of the linking group.

Correlation of Electrochemical Data with Electronic Structure

The electrochemical potentials of substituted phenols are directly related to their electronic structure. The ease of oxidation (i.e., a lower oxidation potential) is generally associated with a higher highest occupied molecular orbital (HOMO) energy. Electron-donating groups at the para position, such as alkyl or methoxy (B1213986) groups, tend to increase the HOMO energy, making the phenol easier to oxidize. Conversely, electron-withdrawing groups would be expected to lower the HOMO energy and increase the oxidation potential.

Applications in Advanced Materials Science and Chemical Systems

Design and Synthesis of Conjugated Organic Materials

The presence of the ethynyl (B1212043) group in 2,6-Ditert-butyl-4-ethynylphenol is a key feature that enables its theoretical application in the synthesis of conjugated organic materials. The carbon-carbon triple bond can readily participate in various polymerization reactions, leading to polymers with extended π-conjugated systems.

Polymers with Delocalized Electronic Systems

The ethynyl functionality allows for the creation of polymers with delocalized electronic systems through coupling reactions such as Sonogashira, Glaser, or Hay coupling. These reactions would link the phenolic monomers, creating a backbone of alternating aromatic rings and triple bonds. The bulky tert-butyl groups would play a crucial role in ensuring the solubility of the resulting polymers, a common challenge in the processing of rigid-rod conjugated polymers. Furthermore, the phenolic hydroxyl group could serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic properties.

The general properties of sterically hindered phenols suggest that their incorporation into a polymer backbone could enhance the material's stability. nih.govresearchgate.netvinatiorganics.com These phenols are known for their antioxidant properties, which could protect the conjugated system from oxidative degradation, thereby improving the operational lifetime of potential electronic devices fabricated from these materials. nih.gov

Materials with Tunable Optical Properties

The optical properties of conjugated polymers are intrinsically linked to their electronic structure. By incorporating this compound into a polymer, it is conceivable that materials with tunable optical properties could be designed. The extent of π-conjugation, which dictates the absorption and emission wavelengths, could be controlled by the choice of co-monomers or by post-polymerization modifications of the phenolic hydroxyl group. For instance, deprotonation of the phenol (B47542) to the corresponding phenoxide would introduce a negative charge that could significantly alter the electronic and, consequently, the optical characteristics of the polymer. The inherent fluorescence of some phenolic compounds could also be harnessed and modulated within a polymeric framework.

Precursors for High-Performance Polymers

Beyond conjugated systems, this compound could serve as a valuable precursor for high-performance polymers. The ethynyl group is known to undergo thermal or catalytic trimerization to form aromatic rings. This cross-linking reaction can lead to the formation of highly stable, three-dimensional polymer networks.

Polymers derived from this monomer would likely exhibit high thermal stability and chemical resistance due to the formation of a robust, cross-linked aromatic network. The sterically hindering tert-butyl groups would contribute to the polymer's amorphous nature, potentially leading to materials with good processability before curing. The phenolic hydroxyl group could also participate in cross-linking reactions with other functional groups, such as epoxides or isocyanates, to create hybrid materials with tailored properties. The use of phenolic compounds as building blocks for functional materials is a well-established concept. chemistryviews.orgnih.gov

Supramolecular Chemistry and Self-Assembly Processes

The combination of a hydrogen-bonding phenolic group and a π-rich ethynyl group within a single molecule makes this compound a promising candidate for applications in supramolecular chemistry and self-assembly.

Construction of Hierarchical Architectures

The directional nature of the hydrogen bond from the phenolic hydroxyl group, coupled with potential π-π stacking interactions involving the aromatic ring and the ethynyl group, could drive the self-assembly of these molecules into well-defined hierarchical structures. researchgate.netnih.gov It is plausible that in appropriate solvents, this compound could form one-dimensional chains or tapes through intermolecular hydrogen bonding. These primary structures could then further organize into more complex, three-dimensional architectures. The bulky tert-butyl groups would play a critical role in controlling the packing of the molecules, preventing dense, crystalline packing and favoring the formation of more open, porous structures. The self-assembly of phenolic compounds is a known route to creating complex nanostructures. nih.gov

Rational Design of Extended Molecular Scaffolds (e.g., trimethylenemethane dianions)

While there is no direct evidence of using this compound for the synthesis of trimethylenemethane dianions, the principles of its reactivity can be considered. The synthesis of such highly reactive species often involves organometallic precursors and specific reaction pathways. The functional groups of this compound, particularly the acidic proton of the phenol and the reactive ethynyl group, could potentially be utilized in complex organometallic transformations. However, predicting a direct route to trimethylenemethane dianions from this starting material is speculative without experimental data.

Development of Hindered Phenol-Based Radical Scavengers for Material Stabilization

The fundamental mechanism of action for hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a transient free radical (R•) before it can react with the polymer matrix. partinchem.comnih.gov The bulky tert-butyl groups at the ortho positions (2 and 6) of the phenol ring provide steric hindrance, which serves two crucial purposes. Firstly, it enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains. vinatiorganics.com Secondly, this steric shielding makes the hydroxyl group selectively reactive towards highly energetic free radicals, rather than other components of the material. vinatiorganics.com

The general reaction can be depicted as follows:

Ar-OH + R• → Ar-O• + RH

Where Ar-OH is the hindered phenol and R• is a detrimental free radical. The newly formed phenoxy radical (Ar-O•) is resonance-stabilized and relatively unreactive, thus effectively terminating the degradation cycle. partinchem.com

Research into various derivatives of 2,6-di-tert-butylphenol (B90309) aims to optimize their performance as stabilizers. For instance, the introduction of different functional groups at the para-position (position 4) can influence the antioxidant's solubility, volatility, and reactivity. osti.govresearchgate.net The ethynyl group in this compound introduces a triple bond, which can potentially participate in further reactions or influence the electronic properties of the phenolic ring, thereby modulating its radical scavenging ability.

The effectiveness of these stabilizers is often evaluated through accelerated aging tests and by monitoring changes in material properties over time. For example, studies on related bisphenol antioxidants have demonstrated their high performance in stabilizing materials like isoprene (B109036) rubber and polypropylene. researchgate.net The efficiency of a hindered phenol antioxidant can be quantified by its ability to prolong the induction period of oxidation, which is the time before rapid degradation begins.

Combinations of hindered phenols with other types of stabilizers, such as phosphites or thioethers (secondary antioxidants), often result in synergistic effects. uvabsorber.comamfine.com While the primary hindered phenol scavenges free radicals, the secondary antioxidant works by decomposing hydroperoxides, which are stable intermediates that can break down to form more radicals. uvabsorber.com This dual approach provides more comprehensive protection for the material.

The development of novel hindered phenols like this compound is driven by the increasing demands for durable and long-lasting materials in various high-performance applications. researchgate.net The synthesis of such specialized antioxidants often involves the alkylation of phenol with isobutene to create the sterically hindered phenolic backbone, followed by further functionalization. wikipedia.org

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of 2,6-Ditert-butyl-4-ethynylphenol, while achievable through established methods like the Sonogashira coupling of a halogenated precursor, presents opportunities for significant improvement. organic-chemistry.org Future research must focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

A primary challenge lies in moving beyond traditional palladium- and copper-catalyzed Sonogashira reactions, which often require anhydrous conditions and can lead to metal contamination in the final product. organic-chemistry.org Research into next-generation catalysts, such as ligand-supported palladium complexes or copper-free coupling methodologies, is crucial. organic-chemistry.org The exploration of flow chemistry processes could offer enhanced control over reaction parameters, leading to higher yields, reduced reaction times, and safer handling of reagents.

Table 1: Comparison of Potential Synthetic Routes

| Methodology | Current Status | Future Research Goal | Potential Advantages |

|---|---|---|---|

| Sonogashira Coupling | Established for similar compounds. organic-chemistry.org | Develop copper-free systems; explore novel, highly active palladium catalysts. | Milder reaction conditions, reduced metal contamination. |

| Flow Chemistry | Exploratory | Optimize continuous flow synthesis from readily available precursors. | Improved safety, scalability, and reproducibility; higher yields. |

| Direct C-H Ethynylation | Highly challenging | Investigate novel catalytic systems for direct activation and functionalization of the C-H bond at the 4-position. | Greatly improved atom economy; reduced number of synthetic steps. |

Exploration of New Catalytic Transformations and Reaction Pathways

The true potential of this compound lies in the rich chemistry of its terminal alkyne group. This functionality serves as a gateway to a vast array of molecular architectures. Future research should systematically explore catalytic transformations that leverage this reactive site.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime candidate for exploration. nd.eduwikipedia.org This reaction's high efficiency and specificity would allow for the straightforward conjugation of the phenol (B47542) to biomolecules, polymers, or surfaces functionalized with azide (B81097) groups, creating complex, tailored materials in a modular fashion. nd.edunih.gov

Polymerization: The ethynyl (B1212043) group is a polymerizable handle. Research into transition metal-catalyzed polymerization could yield novel conjugated polymers. scispace.com These materials would intrinsically possess the antioxidant properties of the phenol moiety, potentially leading to self-protecting organic electronic materials or plastics with enhanced thermal and oxidative stability. mdpi.comresearchgate.net

Other Transformations: Further investigations should include hydroarylation, cyclotrimerization to form substituted benzene (B151609) rings, and various addition reactions across the triple bond. researchgate.netmsu.edu Each of these pathways offers a route to unique molecular scaffolds that incorporate the robust 2,6-di-tert-butylphenol (B90309) unit.

Table 2: Potential Catalytic Transformations of the Ethynyl Group

| Reaction Type | Catalyst/Reagents | Potential Product/Application | Research Focus |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click) | Cu(I) salts | Triazole-linked conjugates; functionalized polymers and surfaces. nd.eduelectrochemsci.org | Optimization for various substrates; biocompatible catalyst systems. |

| Polymerization | Transition metal catalysts (e.g., W, Mo, Rh) scispace.comnih.gov | Conjugated polymers with built-in antioxidant functionality. mdpi.com | Control of polymer chain length, solubility, and electronic properties. |

| Cyclotrimerization | Cobalt or other metal catalysts | 1,3,5-Trisubstituted benzene derivatives; building blocks for dendrimers or MOFs. mdpi.com | Regioselectivity and yield optimization. |

| Hydroarylation | Gold or Boron catalysts researchgate.net | Styrenyl-phenol derivatives. | Catalyst development for high stereo- and regioselectivity. |

Rational Design of Next-Generation Materials from this compound

The bifunctional nature of this compound makes it an ideal building block for advanced materials. A significant unresolved challenge is to move from theoretical potential to practical application through rational design.

Antioxidant Polymers: A major research direction is the incorporation of this molecule into polymer backbones or as pendant groups. google.com Traditional methods often involve blending antioxidants into plastics, where they can leach out over time. Covalently bonding the phenol to the polymer via its alkyne group would create materials with permanent, non-migrating antioxidant protection, significantly extending the service life of plastics, coatings, and elastomers. mdpi.comsigmaaldrich.com

Functionalized Nanomaterials: The alkyne group can serve as an anchor for grafting the molecule onto the surfaces of nanomaterials like silica (B1680970) nanoparticles, carbon nanotubes, or metal oxides. This would impart the antioxidant properties of the phenol to the nanomaterial, which could be used to create highly stable nanocomposites or to protect sensitive biological systems from oxidative stress in biomedical applications.

Molecular Scaffolds: The rigid structure and defined geometry of the molecule make it a candidate for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The phenol and alkyne groups could act as struts or be further functionalized to tune the pore environment, leading to materials for gas storage, separation, or catalysis with built-in chemical stability.

Deeper Understanding of Structure-Property Relationships in Advanced Systems

While the antioxidant capabilities of sterically hindered phenols are well-documented, a deeper, quantitative understanding of how the structure of this compound and its derivatives relates to their function is needed. researchgate.net

Future research must employ a combination of experimental techniques and computational modeling to build robust structure-property relationship models. nih.govmdpi.com Key unresolved questions include:

How does the electronic influence of the ethynyl group affect the hydrogen atom donating ability and redox potential of the phenolic hydroxyl group?

After the alkyne is transformed (e.g., into a triazole or polymer chain), how is the antioxidant activity of the phenol moiety modulated?

Can the steric bulk of the tert-butyl groups be optimized to enhance antioxidant efficacy while maintaining reactivity at the alkyne? researchgate.net

Answering these questions will require advanced spectroscopic analysis, electrochemical studies (e.g., cyclic voltammetry), and quantum chemical calculations to determine parameters like bond dissociation enthalpies (BDE) and ionization potentials. nih.gov This fundamental understanding is critical for the rational design of molecules with tailored properties for specific applications.

| Tert-butyl Groups | Steric Hindrance vs. Reactivity | Kinetic studies of alkyne reactions | Optimize balance between stability and synthetic accessibility. |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

Maximizing the impact of this compound will necessitate breaking down traditional research silos and fostering collaboration between different scientific disciplines. The molecule itself is a bridge between worlds: its synthesis is a challenge for organic chemists, while its potential applications lie firmly in materials science, polymer chemistry, and even biomedicine. nih.gov

Future success hinges on creating integrated research programs where synthetic chemists work alongside materials scientists and computational chemists. For example, a project to develop a new self-healing, antioxidant polymer would require:

Organic Chemists to develop efficient, scalable syntheses of the monomer and its derivatives. nih.govnih.gov

Polymer Chemists to control the polymerization process and characterize the resulting material's mechanical and thermal properties. mdpi.com

Computational Scientists to model the structure-property relationships and predict the performance of new designs before synthesis. mdpi.com

Materials Engineers to test the final product's long-term stability, antioxidant efficacy, and performance in real-world conditions.

Such interdisciplinary efforts will be essential to overcome the unresolved challenges and fully realize the promise of this versatile chemical compound, transforming it from a molecular curiosity into a cornerstone of next-generation advanced materials.

Q & A

Q. How is the molecular structure of 2,6-di-tert-butyl-4-ethynylphenol characterized in academic research?

Methodological Answer: The molecular structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions and verify the ethynyl group. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₈H₂₄O). For analogous compounds, IUPAC naming conventions follow tert-butyl and ethynyl substituent priorities, as seen in structurally similar phenols like 4-sec-butyl-2,6-di-tert-butylphenol . Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring ≥95% purity for experimental use.

Q. What safety protocols are recommended for handling 2,6-di-tert-butyl-4-ethynylphenol in laboratory settings?

Methodological Answer: While direct GHS classification data for this compound is limited, structurally related phenols (e.g., 2,6-di-tert-butyl-4-ethylphenol) are classified as non-hazardous under GHS . Standard lab precautions apply: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In vitro cytogenicity studies on similar compounds (e.g., 4-sec-butyl-2,6-di-tert-butylphenol) were conducted under OECD Test Guidelines and Good Laboratory Practice (GLP), emphasizing rigorous hazard controls .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2,6-di-tert-butyl-4-ethynylphenol to improve yield and purity?

Methodological Answer: Synthesis challenges include steric hindrance from tert-butyl groups and ethynyl group stability. A two-step approach is recommended:

- Step 1: Introduce tert-butyl groups via Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ catalysis.

- Step 2: Incorporate the ethynyl group via Sonogashira coupling (palladium catalysis) between 4-iodo-2,6-di-tert-butylphenol and trimethylsilylacetylene, followed by desilylation . Monitor reaction progress via TLC and isolate intermediates via column chromatography. Purity final product using recrystallization (hexane/ethyl acetate).

Q. How should researchers resolve contradictions between in vitro and in vivo toxicity data for 2,6-di-tert-butyl-4-ethynylphenol?

Methodological Answer: Contradictions may arise from metabolic differences (e.g., cytochrome P450 activation in vivo) or assay sensitivity. To address this:

- In vitro: Conduct OECD-compliant chromosome aberration assays in mammalian cells (e.g., CHO-K1) with metabolic activation (S9 mix) .

- In vivo: Perform micronucleus tests in rodent models, comparing oral vs. intraperitoneal administration. Use dose-response modeling and statistical tools (e.g., ANOVA) to assess significance. Cross-validate findings with literature on structurally related antioxidants like BHT .

Q. What advanced analytical techniques are critical for quantifying 2,6-di-tert-butyl-4-ethynylphenol degradation products?

Methodological Answer: Degradation studies require:

- LC-MS/MS: Identify oxidation products (e.g., quinone derivatives) with electrospray ionization (ESI+) and targeted MRM transitions.